molecular formula C20H31BN2O4 B15281246 tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B15281246
M. Wt: 374.3 g/mol
InChI Key: DTKOBGXOCHYFDM-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative featuring a tert-butyl carboxylate group at position 1 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5. Its molecular formula is C₁₈H₂₇BN₂O₄, with a molecular weight of 344.21 g/mol (calculated from and ). The boronate group positions this compound as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry.

Properties

Molecular Formula

C20H31BN2O4

Molecular Weight

374.3 g/mol

IUPAC Name

tert-butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C20H31BN2O4/c1-17(2,3)25-16(24)23-12-18(4,5)14-10-13(11-22-15(14)23)21-26-19(6,7)20(8,9)27-21/h10-11H,12H2,1-9H3

InChI Key

DTKOBGXOCHYFDM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CC3(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boronate Ester Group: This step often involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boronate ester group can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The pyrrolo[2,3-b]pyridine core can participate in various substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronate ester.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation of the boronate ester.

    Boranes: Formed through reduction of the boronate ester.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology

    Drug Development:

Medicine

    Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique structural features.

Industry

    Material Science: Used in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The tert-butyl ester group provides steric protection, ensuring the stability of the intermediate complexes.

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application/Notes References
Target Compound Pyrrolo[2,3-b]pyridine 3,3-dimethyl; 5-boronate; 1-tert-butyl carboxylate 344.21 Suzuki coupling intermediate
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pyrrolo[2,3-b]pyridine Boronate at position 3; no dimethyl substitution 344.21 Kinase inhibitor precursor
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Pyrrolo[2,3-b]pyridine 5-bromo; 3-methyl 313.19 Halogenated cross-coupling precursor
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate Pyrazolo[3,4-c]pyridine Boronate at position 5; 3-methyl 359.23 Medicinal chemistry intermediate
Compound 41 (GSK-3β inhibitor) Pyrrolo[2,3-b]pyridine Polar groups at positions 3 and 5 ~450 (estimated) IC₅₀ = 0.22 nM against GSK-3β

Research Findings and Implications

  • Synthetic Utility : The target compound’s boronate group enables efficient Suzuki-Miyaura cross-coupling, as seen in the synthesis of kinase inhibitors (e.g., ). Its 3,3-dimethyl substitution may reduce steric clash in coupling reactions compared to analogues with bulkier groups.
  • Biological Relevance : Pyrrolo[2,3-b]pyridine derivatives exhibit diverse bioactivities, from kinase inhibition () to antimicrobial effects (). The target compound’s boronate functionality positions it as a critical intermediate for generating bioactive molecules.
  • Structural Optimization : Comparisons with pyrazolo[3,4-c]pyridine () and hybrid systems () highlight the balance between heterocyclic complexity and pharmacokinetic properties.

Biological Activity

tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties based on recent findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H34BNO4
  • Molecular Weight : 351.29 g/mol
  • IUPAC Name : tert-butyl (5E)-3,3-dimethyl-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer cell proliferation. Notably, it has been linked to the inhibition of MPS1 kinase activity. MPS1 is crucial for the spindle assembly checkpoint during cell division and is often overexpressed in various tumors.

Key Findings:

  • Inhibition of MPS1 : The compound demonstrated potent inhibition of MPS1 with an IC50 value of 0.025 μM in biochemical assays .
  • Cellular Activity : In HCT116 human colon cancer cells, the compound exhibited antiproliferative effects with a GI50 of 0.55 μM .

Biological Activity Data

The following table summarizes key biological activity data for this compound.

Biological Activity Value Reference
IC50 (MPS1 Inhibition)0.025 μM
GI50 (HCT116 Cell Proliferation)0.55 μM
Selectivity against CDK2Poor

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds structurally similar to tert-butyl 3,3-dimethyl derivatives exhibited significant growth inhibition in HCT116 cells.

Case Study 2: Structure-Based Drug Design

In a structure-based drug design approach targeting MPS1 kinase inhibitors, tert-butyl 3,3-dimethyl derivatives were optimized to enhance selectivity and potency. The modifications led to enhanced cellular activity and metabolic stability .

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